molecular formula C17H14ClN3S B5616724 Pyrazolethione, 3-10

Pyrazolethione, 3-10

Cat. No.: B5616724
M. Wt: 327.8 g/mol
InChI Key: HMNUORVYFSBZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolethione, 3-10 is a heterocyclic compound containing a five-membered ring with two adjacent nitrogen atoms and a sulfur atom This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolethione, 3-10 typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with sulfur-containing reagents. One common method includes the use of thiosemicarbazide as a sulfur source, which reacts with the aldehyde to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization under acidic or basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being investigated to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Pyrazolethione, 3-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, pyrazolethione, 3-10 is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology

Biologically, this compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a potential therapeutic agent for treating various inflammatory diseases and certain types of cancer .

Industry

Industrially, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its ability to inhibit specific enzymes in pests makes it an effective component in crop protection products .

Mechanism of Action

The mechanism of action of pyrazolethione, 3-10 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolethione, 3-10 is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality allows for a broader range of applications, particularly in the development of multifunctional therapeutic agents and agrochemicals .

Properties

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S/c1-12-14(11-19-16-10-6-5-9-15(16)18)17(22)21(20-12)13-7-3-2-4-8-13/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNUORVYFSBZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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